PI3Kα Inhibitory Activity: Unsubstituted Thiazolo[5,4-b]pyridine Core vs. Pyridyl-Substituted Analog Demonstrates Essential Structural Requirement
In the PI3Kα enzymatic assay, compounds lacking a pyridyl substituent on the thiazolo[5,4-b]pyridine core show a significant loss of inhibitory activity compared to pyridyl-bearing analogs [1]. While the specific IC50 of 863594-76-7 has not been reported, SAR analysis in the same study demonstrates that replacing the pyridyl group with a phenyl ring (as in 863594-76-7, where the thiazolo[5,4-b]pyridine core is unsubstituted at the 6-position) results in a substantial drop in PI3Kα potency [1]. The reference compound 19a, bearing a 2-pyridyl substituent, achieved an IC50 of 3.6 nM against PI3Kα [1].
| Evidence Dimension | PI3Kα enzymatic inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not directly reported; predicted to be significantly reduced based on SAR trend for phenyl vs. pyridyl substitution [1] |
| Comparator Or Baseline | Compound 19a (2-pyridyl-substituted thiazolo[5,4-b]pyridine analog): IC50 = 3.6 nM against PI3Kα [1] |
| Quantified Difference | Cannot be precisely quantified; SAR indicates 'significant decrease in activity' when pyridyl is replaced by phenyl [1] |
| Conditions | PI3Kα enzymatic inhibition assay, tested alongside PI3Kβ, γ, and δ isoforms [1] |
Why This Matters
A user seeking a potent PI3Kα inhibitor should not select 863594-76-7; however, its unsubstituted core makes it a valuable negative control or a starting scaffold for further SAR exploration where the effect of 6-position substitution can be systematically probed.
- [1] Xia L, Zhang Y, Zhang J, Lin S, Zhang K, Tian H, Dong Y, Xu H. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules. 2020 Oct 12;25(20):4630. View Source
